Adenosine, adenylyl-(3'.5')-, mono(hydrogen phosphonate) (ester)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

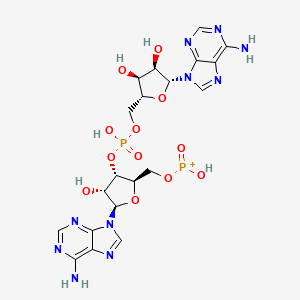

Adenosine, adenylyl-(3’.5’)-, mono(hydrogen phosphonate) (ester) is a chemical compound with the molecular formula C10H14N5O7P. It is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is particularly interesting due to its unique structure, which includes a phosphonate ester group, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine, adenylyl-(3’.5’)-, mono(hydrogen phosphonate) (ester) typically involves the phosphorylation of adenosine. One common method includes the reaction of adenosine with phosphorous acid and a suitable phosphorylating agent under controlled conditions. The reaction is usually carried out in an anhydrous solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the phosphonate ester bond.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated synthesizers and advanced purification techniques, like high-performance liquid chromatography (HPLC), ensures the production of high-purity adenosine, adenylyl-(3’.5’)-, mono(hydrogen phosphonate) (ester) on a large scale.

Chemical Reactions Analysis

Types of Reactions

Adenosine, adenylyl-(3’.5’)-, mono(hydrogen phosphonate) (ester) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

Reduction: Reduction reactions can convert the phosphonate ester group to other functional groups.

Substitution: Nucleophilic substitution reactions can replace the phosphonate ester group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonates with different functional groups.

Scientific Research Applications

Adenosine, adenylyl-(3’.5’)-, mono(hydrogen phosphonate) (ester) has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in cellular signaling pathways and its potential as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

Industry: It is used in the development of novel materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of adenosine, adenylyl-(3’.5’)-, mono(hydrogen phosphonate) (ester) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways by acting as a substrate or inhibitor. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes like DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

Adenosine monophosphate (AMP): A nucleotide that plays a key role in cellular energy transfer.

Adenosine diphosphate (ADP): Another nucleotide involved in energy metabolism.

Adenosine triphosphate (ATP): The primary energy carrier in cells.

Uniqueness

Adenosine, adenylyl-(3’.5’)-, mono(hydrogen phosphonate) (ester) is unique due to its phosphonate ester group, which imparts distinct chemical properties and reactivity compared to other adenosine derivatives. This uniqueness makes it a valuable compound for studying specific biochemical pathways and developing novel therapeutic agents.

Biological Activity

Adenosine, adenylyl-(3'.5')-, mono(hydrogen phosphonate) (ester), commonly referred to as a phosphonate ester of adenosine, is a significant compound in biochemistry, particularly in the context of nucleotide metabolism and signaling pathways. Its biological activity is closely linked to its structural characteristics, which influence its interaction with various receptors and enzymes. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is categorized as a purine ribonucleoside derivative, characterized by the presence of a phosphate group esterified to the ribose moiety. This modification can affect its stability and reactivity compared to traditional nucleotides like ATP or ADP.

- Molecular Formula : C10H14N5O7P

- Molecular Weight : 329.22 g/mol

Biological Significance

Adenosine derivatives play crucial roles in cellular processes such as energy transfer, signal transduction, and metabolic regulation. The specific phosphonate modification alters its interactions with purinergic receptors, which are pivotal in various physiological responses.

Key Functions:

- Signal Transduction : The compound can activate purinergic receptors (P1 and P2), influencing pathways related to inflammation, immune response, and cell proliferation.

- Metabolic Regulation : It participates in the regulation of metabolic pathways, particularly those involving nucleotide synthesis and degradation.

1. Receptor Interaction

Adenosine compounds interact with several classes of receptors:

- P1 Receptors : These include A1, A2A, A2B, and A3 receptors that mediate various effects such as vasodilation and neurotransmission.

- P2 Receptors : Primarily involved in platelet aggregation and smooth muscle contraction.

Research indicates that modifications such as phosphonate esters can enhance or diminish receptor affinity and activity. For example, substitution of phosphate groups with phosphonate analogs retains some biological activities while altering pharmacokinetic properties .

2. Anticancer Activity

Studies have shown that certain adenosine derivatives exhibit antiproliferative effects on cancer cells. For instance:

- N6-Isopentenyladenosine has demonstrated significant anticancer properties by targeting enzymes involved in the mevalonate pathway .

- Phosphonate esters have been evaluated for their potential to inhibit tumor growth by modulating adenosine receptor pathways .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Research on N6-Isopentenyladenosine | Demonstrated inhibition of cancer cell proliferation | Suggests potential for developing new anticancer therapies |

| Phosphonate analogs in platelet aggregation | Substitution of phosphate with phosphonate maintained antiaggregatory activity | Highlights the utility of phosphonates in cardiovascular therapies |

Research Findings

Recent studies have explored the biochemical pathways influenced by adenosine phosphonates:

- Enzymatic Activity : The compound has been shown to interact with sulfotransferases, influencing sulfate group transfer reactions crucial for metabolic pathways .

- Cellular Responses : In vitro assays indicate that adenosine phosphonates can modulate cAMP levels, impacting various signaling cascades within cells .

Properties

CAS No. |

33009-07-3 |

|---|---|

Molecular Formula |

C20H25N10O12P2+ |

Molecular Weight |

659.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxy-oxophosphanium |

InChI |

InChI=1S/C20H24N10O12P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)11(31)7(40-19)2-39-44(36,37)42-14-8(1-38-43(34)35)41-20(13(14)33)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H5-,21,22,23,24,25,26,34,35,36,37)/p+1/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

InChI Key |

LJUGVKIDJNWHOP-XPWFQUROSA-O |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)CO[P+](=O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO[P+](=O)O)O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.